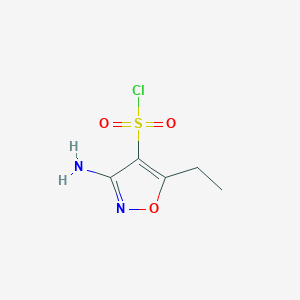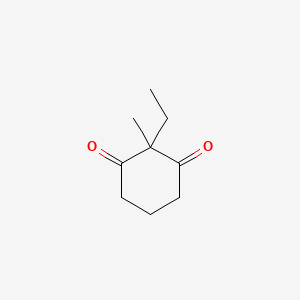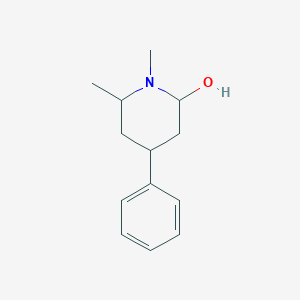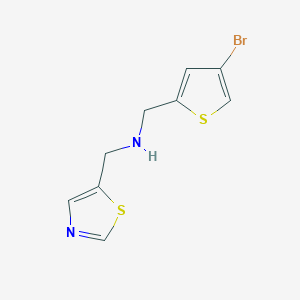
3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring substituted with amino, ethyl, and sulfonyl chloride groups. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-ethyl-1,2-oxazole with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products:
Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.
Nitro Derivatives: Resulting from the oxidation of the amino group.
Complex Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride is primarily related to its ability to interact with biological molecules through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
3-Amino-5-ethyl-1,2-thiazole-4-sulfonyl chloride: Contains a thiazole ring instead of an oxazole ring.
3-Amino-5-ethyl-1,2-oxazole-4-sulfonamide: The sulfonyl chloride group is replaced with a sulfonamide group.
Uniqueness: 3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the ethyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties, making it a valuable molecule for drug design and development.
Properties
Molecular Formula |
C5H7ClN2O3S |
|---|---|
Molecular Weight |
210.64 g/mol |
IUPAC Name |
3-amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O3S/c1-2-3-4(12(6,9)10)5(7)8-11-3/h2H2,1H3,(H2,7,8) |
InChI Key |
JGJBPZXAQKKSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NO1)N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B13259416.png)
![6,6-Dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13259426.png)

![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13259450.png)




![4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol](/img/structure/B13259481.png)
amine](/img/structure/B13259491.png)
![3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol](/img/structure/B13259497.png)


